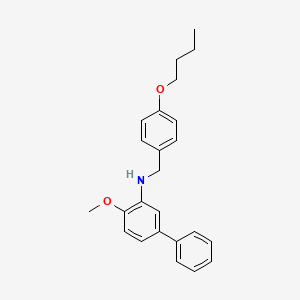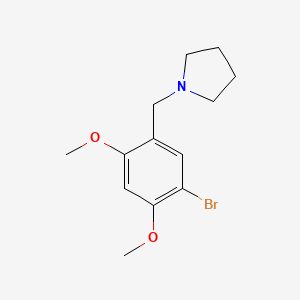
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BDMP and has a molecular formula of C15H20BrNO2.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine is not fully understood. However, it has been suggested that BDMP may act as an inhibitor of certain enzymes or receptors in the body. This has led to its potential applications in drug discovery and development.
Biochemical and physiological effects:
Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. BDMP has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine in lab experiments is its high purity and yield. This makes it a reliable building block for the synthesis of other compounds. However, one of the limitations is its cost, which may limit its use in large-scale experiments.
Future Directions
For the study of BDMP include its potential applications in drug discovery and development and the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine involves the reaction of 2,4-dimethoxybenzaldehyde with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with pyrrolidine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of BDMP.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine has been studied for its potential applications in various fields. One of the main areas of research is its use as a building block for the synthesis of other compounds. BDMP has been used as a precursor for the synthesis of various pyrrolidine derivatives that have potential applications in medicinal chemistry.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-16-12-8-13(17-2)11(14)7-10(12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGIUVZTOZPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

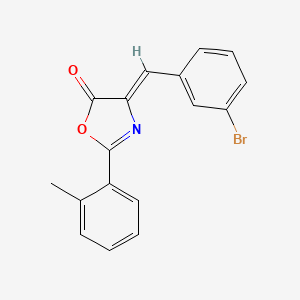
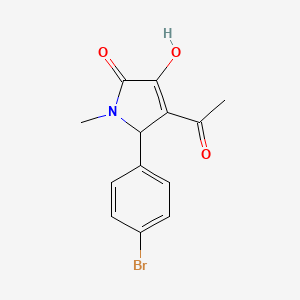
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
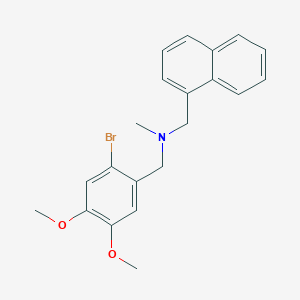
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
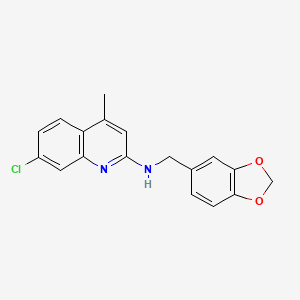
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
